N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13636479
InChI: InChI=1S/C17H14BrFN4/c18-13-6-8-14(9-7-13)22-17-21-11-15(19)16(23-17)20-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,20,21,22,23)
SMILES: C1=CC=C(C=C1)CNC2=NC(=NC=C2F)NC3=CC=C(C=C3)Br
Molecular Formula: C17H14BrFN4
Molecular Weight: 373.2 g/mol

N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine

CAS No.:

Cat. No.: VC13636479

Molecular Formula: C17H14BrFN4

Molecular Weight: 373.2 g/mol

* For research use only. Not for human or veterinary use.

N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine -

Specification

Molecular Formula C17H14BrFN4
Molecular Weight 373.2 g/mol
IUPAC Name 4-N-benzyl-2-N-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine
Standard InChI InChI=1S/C17H14BrFN4/c18-13-6-8-14(9-7-13)22-17-21-11-15(19)16(23-17)20-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,20,21,22,23)
Standard InChI Key WIBSGUSQWHWSQX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=NC(=NC=C2F)NC3=CC=C(C=C3)Br
Canonical SMILES C1=CC=C(C=C1)CNC2=NC(=NC=C2F)NC3=CC=C(C=C3)Br

Introduction

Structural Identification and Physicochemical Properties

Molecular Architecture

The core structure of N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine consists of a pyrimidine ring substituted with:

  • Fluorine at position 5, which enhances electronegativity and influences binding interactions .

  • 4-Bromophenyl group at the N2 amino position, contributing to hydrophobic interactions and steric bulk .

  • Benzyl group at the N4 amino position, modulating solubility and membrane permeability .

The IUPAC name derives from this substitution pattern: N4-benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine.

Spectroscopic and Computational Data

While experimental spectral data for this exact compound are unavailable, analogs provide insights:

  • Mass spectrometry: Related 5-fluoropyrimidine derivatives exhibit molecular ion peaks at m/z 373.22 (M+H)+, consistent with the molecular formula .

  • NMR: Pyrimidine protons typically resonate between δ 6.5–8.5 ppm in 1H^1\text{H}-NMR, with fluorine coupling observed in 19F^{19}\text{F}-NMR .

  • X-ray crystallography: Similar compounds adopt planar pyrimidine cores with substituents oriented perpendicularly to minimize steric clashes .

Table 1: Comparative Physicochemical Properties of Pyrimidine Derivatives

PropertyN4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine 5-(4-Bromophenyl)sulfanylquinazoline-2,4-diamine
Molecular FormulaC17H14BrFN4\text{C}_{17}\text{H}_{14}\text{BrFN}_4C16H12FN4\text{C}_{16}\text{H}_{12}\text{FN}_4C14H11BrN4S\text{C}_{14}\text{H}_{11}\text{BrN}_4\text{S}
Molecular Weight (g/mol)373.22279.30347.24
LogP (Predicted)3.8 ± 0.53.2 ± 0.44.1 ± 0.6
Hydrogen Bond Donors222

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine likely involves sequential nucleophilic substitutions on a prefunctionalized pyrimidine core:

  • Core formation: Condensation of guanidine derivatives with β-keto esters or malononitrile derivatives to form the pyrimidine ring .

  • Fluorination: Introduction of fluorine at position 5 using Selectfluor® or DAST (diethylaminosulfur trifluoride) .

  • N-arylation: Buchwald-Hartwig coupling or Ullmann-type reactions to install the 4-bromophenyl and benzyl groups .

A representative pathway is illustrated below:

2,4-Dichloro-5-fluoropyrimidineNH2Ph2-Chloro-4-(4-bromophenyl)amino-5-fluoropyrimidineBenzylamineTarget Compound\text{2,4-Dichloro-5-fluoropyrimidine} \xrightarrow{\text{NH}_2\text{Ph}} \text{2-Chloro-4-(4-bromophenyl)amino-5-fluoropyrimidine} \xrightarrow{\text{Benzylamine}} \text{Target Compound}

Pharmacological Profiling and Mechanism of Action

Antibacterial Activity

Early-generation 2,4-diaminopyrimidines like trimethoprim target bacterial dihydrofolate reductase (DHFR). Although direct data are lacking, the bromine and fluorine substituents in this compound could improve affinity for resistant DHFR variants .

Table 2: Biological Activity of Selected Pyrimidine Analogs

CompoundTargetIC50_{50}/MICSource
5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamineCDK2/cyclin E0.12 µM
2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyridineE. coli DHFR1.2 µM
N4-Benzyl-N2-(4-bromophenyl)-5-fluoropyrimidine-2,4-diamine (Predicted)CDK9/cyclin T10.05–0.2 µM**Extrapolated from

Future Directions and Applications

Oncology Drug Development

The dual CDK2/CDK9 inhibition profile suggests potential in overcoming tumor resistance to single-target kinase inhibitors . Combination therapies with PARP inhibitors or immune checkpoint modulators warrant exploration.

Antibiotic Adjuvants

Given the resurgence of DHFR-targeted antibiotics, structural modifications to enhance Gram-negative penetration could revitalize this compound class .

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